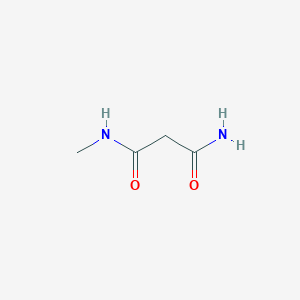

N~1~-Methylpropanediamide

Description

Contextualization within the Broader Landscape of Substituted Propanediamides and Malonamide (B141969) Derivatives

N¹-Methylpropanediamide is chemically classified as a substituted propanediamide and, more specifically, a malonamide derivative. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 2-methylpropanediamide. fishersci.seqmul.ac.ukqmul.ac.uk Propanediamides are characterized by a three-carbon chain with two amide functional groups. The 'N¹' designation indicates that a methyl group is substituted on one of the nitrogen atoms of the amide groups.

Substituted propanediamides and malonamide derivatives are significant in various fields of chemical science. They are recognized for their roles as versatile building blocks in organic synthesis and have been investigated for their applications in medicinal chemistry. google.comgoogle.com For instance, certain malonamide derivatives have been explored as potential therapeutic agents.

Historical Evolution of Amide and Diamide (B1670390) Chemistry Relevant to Alkylated Propanediamides

The synthesis of amides and diamides has a rich history, with foundational methods paving the way for the creation of more complex structures like alkylated propanediamides. Historically, the formation of the amide bond has been a central theme in organic chemistry. Early methods often involved the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an ester.

Overview of Key Academic Research Directions for N¹-Methylpropanediamide

While specific academic research focusing exclusively on N¹-methylpropanediamide is not extensively documented in publicly available literature, the research directions for the broader class of malonamide derivatives provide a likely context for its potential areas of investigation.

One significant area of research for malonamide derivatives is in the field of solvent extraction and coordination chemistry. The nitrogen and oxygen atoms of the amide groups can act as coordination sites for metal ions. This property has led to the investigation of various substituted malonamides as extractants for lanthanides and actinides from nitric acid solutions.

In the realm of medicinal chemistry, substituted propanediamides are of interest due to their potential biological activities. For example, some amide derivatives have been investigated as modulators of protein kinase enzymatic activity. google.comgoogle.com While direct studies on N¹-methylpropanediamide in this context are not prominent, its structural similarity to other biologically active amides suggests potential for future investigation.

Furthermore, the structural backbone of N¹-methylpropanediamide makes it a candidate for use in the synthesis of more complex molecules and materials. The reactivity of the amide functional groups allows for further chemical modifications, opening avenues for its incorporation into larger molecular architectures.

Data Tables

Table 1: Chemical Identification of N¹-Methylpropanediamide

| Identifier | Value |

| Systematic Name | N-methylmalonamide |

| IUPAC Preferred Name | 2-methylpropanediamide |

| Molecular Formula | C₄H₈N₂O₂ |

Structure

3D Structure

Properties

CAS No. |

87996-46-1 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

N'-methylpropanediamide |

InChI |

InChI=1S/C4H8N2O2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |

InChI Key |

ZTIZMENJNZDJFS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC(=O)N |

Origin of Product |

United States |

Nomenclature and Advanced Structural Characterization of N1 Methylpropanediamide

Systematic IUPAC Nomenclature and Isomeric Considerations for Methylated Propanediamides

The systematic naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For N¹-Methylpropanediamide, the parent structure is propanediamide, an acyclic dicarboxamide derived from propanedioic acid. According to IUPAC recommendations, for unsubstituted or carbon-substituted amides derived from acyclic dicarboxylic acids, terminal locants are not cited in the preferred IUPAC name (PIN). qmul.ac.uk The name "propanediamide" itself implies carbonyl groups at positions 1 and 3 of the propane (B168953) chain.

The prefix "N¹-" indicates that a methyl group is substituted on one of the nitrogen atoms. The superscript "1" is used to designate one of the two non-equivalent nitrogen atoms. Therefore, the preferred IUPAC name for the compound is N-methylpropanediamide .

Methylated propanediamides can exist in several isomeric forms, which are compounds that share the same molecular formula but differ in the arrangement of atoms. The primary types of isomerism for this class of compounds are positional isomerism and substitution isomerism. Positional isomers differ in the location of the methyl substituent. For instance, the methyl group can be attached to a nitrogen atom or to the central carbon (C2) of the propane backbone.

Examples of isomers of methylated propanediamides include:

N-methylpropanediamide: The methyl group is on one of the amide nitrogens.

2-methylpropanediamide: The methyl group is on the central carbon atom (C2) of the propanediamide structure. qmul.ac.uk

N,N-dimethylpropanediamide: Two methyl groups are attached to the same nitrogen atom.

N¹,N³-dimethylpropanediamide: One methyl group is attached to each of the two different nitrogen atoms. qmul.ac.uk

Table 1: Isomers of Methylated Propanediamides

| IUPAC Name | Structure | Type of Isomerism (relative to N-methylpropanediamide) |

|---|---|---|

| N-methylpropanediamide | CH₃-NH-CO-CH₂-CO-NH₂ | - |

| 2-methylpropanediamide | H₂N-CO-CH(CH₃)-CO-NH₂ | Positional Isomer |

Conformational Analysis and Molecular Geometry of N¹-Methylpropanediamide

The molecular geometry can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) model. libretexts.org

Amide Groups: The two amide groups are the defining features. Due to resonance between the nitrogen lone pair and the carbonyl π-system, the C-N amide bond has significant double-bond character. This restricts rotation, resulting in a nearly planar geometry for the O=C-N atoms. The geometry around the carbonyl carbon and the secondary amide nitrogen is trigonal planar.

Methylene (B1212753) Carbon (C2): The central carbon atom (C2) has four single bonds, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.

Methyl Group: The methyl group attached to the nitrogen also has a tetrahedral geometry.

Conformational analysis involves studying the different spatial arrangements (conformations) that arise from rotation around single bonds. For N¹-methylpropanediamide, key rotatable bonds include the C2-C(O) and C-N bonds. The molecule's flexibility allows it to adopt various conformations. nih.gov The stability of these conformers is influenced by several factors, including steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the N-H proton of the primary amide and the carbonyl oxygen of the secondary amide, which would stabilize a folded conformation.

Table 2: Predicted Molecular Geometry in N¹-Methylpropanediamide

| Atomic Center | Hybridization | Electron Groups | Predicted Geometry | Approximate Bond Angles |

|---|---|---|---|---|

| Carbonyl Carbons | sp² | 3 | Trigonal Planar | 120° |

| Methylene Carbon (C2) | sp³ | 4 | Tetrahedral | 109.5° |

| Primary Amide Nitrogen | sp² | 3 | Trigonal Planar | 120° |

Stereochemical Aspects of Chiral Propanediamide Analogues

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. N¹-Methylpropanediamide is an achiral molecule because it possesses a plane of symmetry that bisects the central C-C-C backbone; therefore, it is superimposable on its mirror image and is not optically active. units.it

Chirality can be introduced into the propanediamide framework through substitution, creating chiral analogues. A molecule is chiral if it is non-superimposable on its mirror image. unibo.it The most common way to create a chiral propanediamide is by introducing a stereogenic center.

A stereogenic center is typically a carbon atom bonded to four different substituent groups. For example, if one of the hydrogen atoms on the C2 carbon of N¹-methylpropanediamide is replaced by a different group (e.g., a phenyl or benzyl (B1604629) group), C2 becomes a stereogenic center. The resulting molecule, such as 2-phenyl-N¹-methylpropanediamide , would exist as a pair of enantiomers (R and S isomers). These enantiomers are non-superimposable mirror images that rotate plane-polarized light in equal but opposite directions. units.it

The synthesis of complex molecules often involves propanediamide derivatives where chirality plays a crucial role. For instance, in some syntheses, the goal is to preferentially arylate one of two enantiotopic nitrogen atoms in a malonamide (B141969) (a synonym for propanediamide) by using a chiral catalyst. iucr.orgiucr.org An example from the literature involves the use of 2-(2-bromobenzyl)-N,N′-bis(4-chloro-2-methylbenzyl)-2-methylpropanediamide as a starting material in an asymmetric reaction. iucr.org In this complex molecule, the C2 carbon is a quaternary chiral center.

The presence of chirality significantly impacts a molecule's biological activity and its interactions with other chiral molecules, such as enzymes or receptors.

Table 3: Examples of Chiral Propanediamide Analogues

| Compound Name | Source of Chirality | Chiral Feature |

|---|---|---|

| (R)-2-methyl-N-methylpropanediamide | Stereogenic Carbon | C2 atom bonded to H, CH₃, and two different carboxamide groups. |

| (S)-2-methyl-N-methylpropanediamide | Stereogenic Carbon | C2 atom bonded to H, CH₃, and two different carboxamide groups. |

Table of Mentioned Compounds

| Compound Name |

|---|

| N¹-Methylpropanediamide |

| N-methylpropanediamide |

| Propanediamide |

| Propanedioic acid |

| 2-methylpropanediamide |

| N,N-dimethylpropanediamide |

| N¹,N³-dimethylpropanediamide |

| N-methyl-2-aminoethanol |

| Caffeine |

| 2-phenyl-N¹-methylpropanediamide |

Synthetic Methodologies for N1 Methylpropanediamide and Diverse Propanediamide Scaffolds

Foundational Synthetic Routes to Propanediamide Core Structures

The construction of the propanediamide backbone is the initial and critical step in the synthesis of N¹-methylpropanediamide and its analogues. This is typically achieved through direct amidation reactions or by utilizing the reactivity of malonic acid derivatives.

Direct Amidation Strategies

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine. In the context of propanediamides, this typically involves the reaction of malonic acid with the desired amines. However, the direct condensation of carboxylic acids and amines often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts, which can limit the applicability to sensitive substrates. uobabylon.edu.iq To circumvent these harsh conditions, various activating agents and catalytic systems have been developed.

Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate amide bond formation at milder temperatures. For instance, propanedioic acid can be reacted with amines in the presence of these coupling agents in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Stoichiometric control is crucial to minimize the formation of mono-substituted intermediates.

More recently, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective reagents for direct amidation, allowing for reactions to proceed with equimolar quantities of the acid and amine. acs.org Another approach involves the use of methyltrimethoxysilane (B3422404) (MTM) as a safe and inexpensive reagent for direct amidation, which can provide pure amide products without the need for chromatography. nih.govacs.org However, the double amidation of malonic acid using this method has been reported to result in low yields. acs.org

A simple and efficient solvent-free protocol for the continuous flow synthesis of amides has also been developed using EDC.HCl as the reagent, which avoids the need for metal catalysts or additives and can be scaled up significantly. karger.com

Approaches via Malonic Acid Derivatives

A more common and versatile approach to propanediamides involves the use of more reactive malonic acid derivatives, such as malonic esters, acyl chlorides, and other activated forms.

Malonic Esters: Diethyl malonate and dimethyl malonate are widely used starting materials. wikipedia.org These esters react with amines, such as methylamine (B109427), to form the corresponding amides. For example, N-methyl-malonamic acid ethyl ester can be prepared by reacting diethyl malonate with methylamine at low temperatures (-20 to 5 °C). This reaction is typically carried out with a specific molar ratio of diethyl malonate to methylamine (1:0.7-1) to favor the mono-amidation product. google.com The resulting monoamide ester can then be reacted with a second amine to afford the desired N-substituted propanediamide.

Propanedioyl Dichloride (Malonyl Dichloride): The use of propanedioyl dichloride, the di-acid chloride of malonic acid, offers a highly reactive alternative for the synthesis of propanediamides. Its linear structure minimizes steric hindrance during nucleophilic attack, although it can lead to side reactions if not handled carefully. The reaction is typically performed by adding the propanedioyl dichloride dropwise to a solution of the amine at low temperatures (e.g., -10 °C) in a suitable solvent like DCM.

Regioselective and Chemoselective N-Alkylation Strategies for Monomethylation

The synthesis of N¹-methylpropanediamide requires the selective methylation of one of the two nitrogen atoms of the propanediamide core. Achieving monomethylation without the formation of dimethylated or other over-alkylated products is a significant challenge. researchgate.net

One common strategy for N-alkylation is the reaction of an amide with an alkyl halide, such as methyl iodide, in the presence of a base. rsc.orgsci-hub.se However, controlling the selectivity for monomethylation can be difficult. libretexts.org The acidity of the N-H protons and the steric environment around the nitrogen atoms play a crucial role in determining the regioselectivity of the alkylation. rsc.org In the case of an unsubstituted propanediamide, both nitrogen atoms are chemically equivalent, leading to a statistical mixture of mono- and dimethylated products. To achieve regioselectivity, one of the amide groups often needs to be protected or the reaction conditions carefully controlled.

For instance, selective N-methylation can be achieved by first introducing a protecting group, such as a trifluoroacetyl group, which can be later removed. rsc.org Another approach involves using solid inorganic bases in a suitable solvent, which has been shown to promote N-methylation of arylamines with methyl iodide at room temperature. nih.gov Biocatalytic methods using engineered methyltransferases are also emerging as a powerful tool for achieving high regioselectivity in N-methylation reactions, even for challenging heterocyclic substrates. nih.govnih.gov While not specifically documented for N¹-methylpropanediamide, these principles can be applied to its synthesis.

| Alkylating Agent | Base/Catalyst | Substrate | Product | Yield (%) | Reference |

| Methyl Iodide | Base | N-trifluoroacetyl derivatives of primary amines | N-monomethylated amines | High | rsc.org |

| Methyl Iodide | Solid Inorganic Bases | Arylamines | N-methylated arylamines | - | nih.gov |

| Iodoalkanes/Methyl Tosylate | Engineered Methyltransferases | Heterocycles | Regioselectively N-methylated heterocycles | up to 99 | nih.govnih.gov |

Asymmetric Synthetic Approaches for Chiral N-Substituted Propanediamides

The development of asymmetric methods to synthesize chiral N-substituted propanediamides is of significant interest, as chirality often dictates the biological activity and material properties of molecules. uwindsor.ca These approaches can be broadly categorized into enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective Catalysis in Diamide (B1670390) Synthesis

Enantioselective catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. libretexts.org In the context of propanediamide synthesis, this can involve the asymmetric functionalization of malonic acid derivatives.

Chiral phosphoric acids (CPAs) have emerged as versatile Brønsted acid catalysts for a wide range of asymmetric transformations. frontiersin.org They can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile. frontiersin.org For example, CPAs have been used in enantioselective Mannich-type reactions and could potentially be applied to the asymmetric amidation of malonic acid derivatives. frontiersin.org

Transition metal catalysis with chiral ligands is another powerful strategy. frontiersin.org For instance, nickel-catalyzed enantioselective cross-coupling of malonic acid half-amide esters has been reported to produce amides with α-alkylated stereocenters with high enantioselectivity. frontiersin.org Similarly, copper-catalyzed enantioconvergent amidation of racemic alkyl electrophiles provides access to chiral secondary amides. frontiersin.org

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| NiCl₂·glyme / Chiral PyBox ligand | Doubly decarboxylative C(sp³)–C(sp³) cross-coupling | Malonic acid half amide redox-active esters | α-Alkylated amides | - | frontiersin.org |

| Photoinduced Copper Catalyst / Chiral Diamine Ligand | Enantioconvergent amidation | Primary amides and racemic alkyl electrophiles | Chiral secondary amides | up to 95% | frontiersin.org |

| Chiral Phosphoric Acids (CPAs) | Asymmetric transformations | Various electrophiles and nucleophiles | Chiral products | - | frontiersin.org |

Diastereoselective Transformations and Chiral Auxiliary Methods

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. numberanalytics.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary can be cleaved and often recovered.

In the synthesis of chiral N-substituted propanediamides, a chiral amine can be used as the nucleophile in the amidation of a malonic acid derivative. The chirality of the amine auxiliary then directs the stereoselective introduction of a new stereocenter. For example, commercially available chiral amines like (S)-(+)-1-cyclohexylethylamine and (R)-(+)-1-phenylethylamine have been used as chiral auxiliaries in the synthesis of malonic acid amides. scielo.brscielo.br The diastereoselectivity of subsequent reactions, such as Kolbe oxidations, can then be investigated. scielo.brscielo.br

Oxazolidinones, such as those derived from cysteine, can serve as both a chiral imide auxiliary and an acyl transfer agent. nih.gov This allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer to yield versatile thioesters. nih.gov This strategy combines the high stereocontrol of chiral imides with the synthetic utility of the resulting thioester products. nih.gov Ellman's N-tert-butanesulfinyl chiral auxiliary is another powerful tool for the asymmetric synthesis of chiral amines and could be applied to the synthesis of chiral propanediamides. osi.lvrsc.org

| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity | Reference |

| (S)-(+)-1-Cyclohexylethylamine | Kolbe Oxidation | Malonic acid amides | Low | scielo.brscielo.br |

| (R)-(+)-1-Phenylethylamine | Kolbe Oxidation | Malonic acid amides | Low | scielo.brscielo.br |

| Cysteine-derived oxazolidinone | Aldol, Michael addition, alkylation, etc. | N-acyloxazolidinones | High | nih.gov |

| Ellman's imine / Oppolzer's sultam | Dipeptidomimetic synthesis | - | High | rsc.org |

Enzymatic Desymmetrization Techniques

Enzymatic desymmetrization has emerged as a powerful strategy for the synthesis of chiral molecules from prochiral or meso-symmetric starting materials, offering high enantioselectivity under mild reaction conditions. libretexts.org This approach is particularly valuable for producing chiral amides and their derivatives. The core principle involves an enzyme, typically a hydrolase like a lipase (B570770) or protease, selectively catalyzing a reaction at one of two identical functional groups on a symmetric substrate.

Lipases are the most frequently employed enzymes for these transformations due to their broad substrate tolerance, commercial availability, and stability in various reaction media. rsc.org A prominent example is Candida antarctica lipase B (CALB), which is known to catalyze a range of asymmetric reactions, including hydrolysis, esterification, and amidation. vulcanchem.com

The desymmetrization of a symmetrically N,N'-disubstituted or an unsubstituted propanediamide can theoretically yield a mono-substituted chiral product. For instance, in the synthesis of a chiral propanediamide, a lipase could selectively hydrolyze one of the amide bonds in a symmetrically N,N'-diacylated precursor, or selectively acylate one of the amino groups in propanediamine. The catalytic mechanism of lipases relies on a Ser-His-Asp catalytic triad (B1167595) within the enzyme's active site. diva-portal.org This triad activates the serine residue, which performs a nucleophilic attack on the acyl donor, leading to a tetrahedral intermediate that collapses into an acyl-enzyme complex. Subsequently, a nucleophile, such as an amine, attacks this complex to form the desired amide product. researchgate.netresearchgate.net

While direct enzymatic desymmetrization to produce N¹-Methylpropanediamide is not extensively documented, the principle has been demonstrated on analogous structures. For example, enzymes have been used for the desymmetrization of meso-diols and diamines, showcasing the potential of this strategy. rsc.orgacs.org The efficiency of such processes is highly dependent on the specific enzyme, substrate, and reaction conditions.

Below is a table summarizing the application of various enzymes in desymmetrization reactions relevant to the synthesis of chiral building blocks.

| Enzyme/Catalyst | Substrate Type | Reaction Type | Product Type | Enantiomeric Excess (e.e.) | Reference |

| Candida antarctica lipase B (CALB) | Symmetric diols | Monoacetylation | Chiral monoacetate | >99% | vulcanchem.com |

| Pig Liver Esterase (PLE) | meso-Diacetate | Hydrolysis | Chiral monoacetate | >99% (with crystallization) | rsc.org |

| Rebeccamycin Halogenase (RebH) Variants | Methylenedianilines | Halogenation | Chiral mono-halogenated aniline | Up to 95% | acs.org |

| Transaminase (TA) | Prochiral ketones | Asymmetric amination | Chiral amines | Not specified | acs.orgchemrxiv.org |

Functionalization and Diversification Strategies for the Propanediamide Framework

The propanediamide scaffold is a versatile platform that can be chemically modified to generate a diverse library of compounds for various applications, including as metal extractants and as scaffolds in medicinal chemistry. researchgate.netacs.orgebi.ac.uk Diversification can be achieved by introducing substituents at three key positions: the two nitrogen atoms and the central C2 carbon of the propane (B168953) backbone.

N-Substitution: The most common functionalization strategy involves varying the substituents on the amide nitrogen atoms. Symmetrically or asymmetrically substituted N,N'-diaryl or N,N'-dialkyl propanediamides can be synthesized. Standard synthesis involves the reaction of a malonic acid derivative, such as propanedioyl dichloride (malonyl chloride), with two equivalents of a primary or secondary amine. vulcanchem.comresearchgate.net For instance, reacting propanedioyl dichloride with two equivalents of 4-fluoroaniline (B128567) yields N,N'-bis(4-fluorophenyl)propanediamide. researchgate.net Asymmetric derivatives can be prepared through sequential reaction steps with two different amines. acs.org

C2-Substitution: The central carbon atom of the propanediamide backbone, derived from malonic acid, is another key site for functionalization. Alkyl or aryl groups can be introduced at this position. This is typically achieved by using a substituted malonic ester as the starting material. For example, reacting an alkyl-substituted dimethyl malonate with an amine leads to a C2-substituted propanediamide. acs.org This strategy has been used to explore structure-activity relationships in various contexts. rsc.orgacs.org

Multicomponent Reactions: To create more complex and diverse structures based on the propanediamide framework, multicomponent reactions (MCRs) have been employed. These reactions allow for the combination of three or more starting materials in a single step, offering high efficiency and atom economy. For example, a one-pot, five-component reaction involving an isocyanide, Meldrum's acid, an arylidene malononitrile, and two amine molecules has been developed to produce highly substituted malonamide (B141969) derivatives. nih.gov

The table below showcases examples of diverse propanediamide scaffolds synthesized through various functionalization strategies.

| Starting Materials | Key Functionalization | Product Structure Example | Reference |

| Propanedioyl dichloride, 4-fluoroaniline | N,N'-di-substitution | N,N'-bis(4-fluorophenyl)propanediamide | researchgate.net |

| Diethyl oxalate, Substituted anilines | N,N'-diaryl substitution | N,N'-Diarylalkanediamides | libretexts.org |

| Dimethyl malonate, Allyl chloride, Aniline derivatives | C2- and N-substitution | N,N'-diaryl-2-allyl-propanediamide | acs.org |

| Meldrum's acid, Isocyanide, Amines, etc. | Multicomponent Reaction | Highly substituted malonamides | nih.gov |

Reaction Mechanisms Underlying Key N-Alkylation and Amidation Processes

The synthesis of N¹-Methylpropanediamide and its derivatives relies on fundamental organic reactions, primarily amidation and N-alkylation. Understanding the mechanisms of these processes is crucial for optimizing reaction conditions and achieving desired products.

Amidation Mechanism: The formation of the amide bonds in a propanediamide scaffold is typically achieved through nucleophilic acyl substitution. A common and efficient method involves reacting an activated carboxylic acid derivative, such as an acyl chloride, with an amine. iitk.ac.in

To synthesize a propanediamide, propanedioyl dichloride (malonyl chloride) is often used as the activated dicarboxylic acid. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine (e.g., methylamine) acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of propanedioyl dichloride. This forms a tetrahedral intermediate. vulcanchem.comiitk.ac.in

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A second molecule of the amine or an added base (like triethylamine) removes a proton from the nitrogen atom, yielding the neutral mono-amide product and an ammonium salt. vulcanchem.com

Second Amidation: The process repeats at the second acyl chloride group with another amine molecule to form the final N,N'-disubstituted propanediamide.

This reaction, when performed with an amine and an acyl chloride in the presence of a base, is often referred to as the Schotten-Baumann reaction. iitk.ac.in

Enzymatic Amidation Mechanism: As mentioned in section 3.3.3, lipases can catalyze amide bond formation. The mechanism is distinct from the chemical route and involves a catalytic triad (Ser-His-Asp). diva-portal.orgresearchgate.net

Acyl-Enzyme Formation: The serine hydroxyl group, activated by the histidine and aspartate residues, attacks the acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate, releasing the alcohol part of the ester. researchgate.net

Nucleophilic Attack by Amine: The amine nucleophile (e.g., methylamine) then attacks the carbonyl of the acyl-enzyme intermediate. acs.org

Product Release: The resulting tetrahedral intermediate collapses, breaking the bond between the acyl group and the serine residue, thus releasing the final amide product and regenerating the free enzyme. diva-portal.orgresearchgate.net

N-Alkylation Mechanism: The direct N-alkylation of a pre-formed amide, such as propanediamide, to introduce a methyl group is a challenging reaction. The amide nitrogen is significantly less nucleophilic than an amine nitrogen due to the resonance-withdrawing effect of the adjacent carbonyl group. Therefore, direct reaction with an alkyl halide (e.g., methyl iodide) is generally inefficient.

To facilitate this Sₙ2 reaction, the amide must first be deprotonated using a strong base to form a highly nucleophilic amidate anion. stackexchange.com

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton from the amide N-H bond, forming the sodium amidate.

Nucleophilic Substitution (Sₙ2): The resulting amidate anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide). This proceeds via a standard Sₙ2 mechanism, displacing the halide ion and forming the N-alkylated amide. stackexchange.com

Advanced catalytic methods, such as the "borrowing hydrogen" technique using transition metal catalysts (e.g., Palladium or Ruthenium), have also been developed for N-alkylation using alcohols as the alkylating agents, which proceed through a different, multi-step catalytic cycle involving temporary oxidation and reduction steps. chemrxiv.orgnih.gov

Coordination Chemistry of N1 Methylpropanediamide and Its Metal Complexes

Principles of Ligand Design for Diamide (B1670390) Systems

The design of diamide ligands for specific metal coordination is a strategic process involving the manipulation of molecular structure to achieve desired binding properties like selectivity, affinity, and stability. studysmarter.co.uk Key principles in the design of diamide ligand systems include:

Chelate and Macrocyclic Effects : The stability of metal complexes is significantly enhanced by the chelate effect, where a polydentate ligand binds to a metal ion to form a ring structure. biointerfaceresearch.com The macrocyclic effect further enhances this stability when the ligand is a cyclic molecule. biointerfaceresearch.com For diamide systems, creating ligands that can form five- or six-membered chelate rings with a metal ion is a common design strategy. biointerfaceresearch.com

Hard and Soft Acid-Base (HSAB) Principle : The HSAB principle is a fundamental concept used to predict the stability of coordination complexes. biointerfaceresearch.com Hard metal ions (acids) prefer to bind with hard donor atoms (bases), while soft metal ions favor soft donors. biointerfaceresearch.com In diamide ligands, the oxygen atoms of the carbonyl groups are hard donors, making them suitable for coordinating with hard metal ions like lanthanides and actinides. The nitrogen atoms of the amides are borderline donors.

Preorganization and Conformational Rigidity : Ligands that are "preorganized" for metal ion binding, meaning their conformation in the free state is close to the conformation in the complex, generally form more stable complexes. Introducing rigidity into the ligand backbone, for example, through aromatic spacers or cyclic structures, can enhance preorganization and improve extraction kinetics.

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the diamide ligand can influence the basicity of the donor atoms and, consequently, the stability of the metal complex. mdpi.com For instance, electron-withdrawing groups can reduce the basicity of the ligand, which can be advantageous in extracting metal ions from highly acidic solutions. tandfonline.com

Steric Hindrance : The size and arrangement of substituents on the ligand can create steric hindrance, influencing the coordination geometry and selectivity. Bulky substituents can prevent the coordination of multiple ligands or favor the formation of specific isomers.

Modern ligand design often employs computational chemistry and molecular modeling to predict ligand-receptor interactions and binding affinities, aiding in the rational design of new and more effective ligands. studysmarter.co.uk

Elucidation of Coordination Modes and Chelation Behavior (O,O; N,O; N,N)

N¹-Methylpropanediamide and other diamide ligands exhibit versatile coordination behavior, capable of binding to metal ions through different combinations of their donor atoms. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent, and the presence of other coordinating species.

O,O-Coordination : This is the most common coordination mode for simple diamides, where both carbonyl oxygen atoms bind to the metal center, forming a chelate ring. This mode is particularly favored by hard metal ions that have a high affinity for oxygen donors. For example, in the complexation of uranyl nitrate (B79036) with various diamide ligands, the UO₂²⁺ units are bridged by the diamide ligands through their carbonyl oxygen atoms, leading to the formation of one-dimensional coordination polymers. epj-conferences.org Structural studies of uranyl nitrate complexes with bis(N,N'-dialkyl carbamoyl (B1232498) methyl) sulfide (B99878) and sulfone also show the ligands acting in a bidentate chelating mode through the carbamoyl groups. hbni.ac.in

N,O-Coordination : In some cases, one amide nitrogen atom and one carbonyl oxygen atom can coordinate to the metal ion. This mode is often observed with N,O-hybrid donor ligands containing a heterocyclic nitrogen atom, which are known to selectively extract actinides from solutions with high nitric acid concentrations. mdpi.com For instance, in a dinitrocobalt(III) compound, N-(2-Aminoethyl)-1,3-propanediamine acts as a ligand, coordinating to the metal center and influencing the compound's stability and reactivity. lookchem.com

N,N-Coordination : While less common for simple diamides, N,N-coordination can occur, particularly in more complex ligand systems where the amide nitrogens are part of a larger, preorganized chelating framework. For example, bent lanthanide(III) complexes with two N-donor bis(silyl)amide ligands have been reported. rsc.org

The flexibility of the propanediamine backbone allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal ions. The chelation behavior is a critical factor in the stability and selectivity of these complexes.

Metal Ion Specificity and Selectivity in N¹-Methylpropanediamide Coordination

The ability of N¹-Methylpropanediamide and related diamide ligands to selectively bind to certain metal ions is a key aspect of their coordination chemistry, with significant implications for applications such as nuclear waste reprocessing and hydrometallurgy.

Diamide ligands, including those with a propanediamide backbone, have been extensively studied for the separation of actinides from lanthanides, a crucial step in the management of spent nuclear fuel. acs.org

Actinide Selectivity : Generally, certain diamide ligands show a preference for trivalent actinides over trivalent lanthanides. researchgate.net This selectivity is often attributed to the subtle differences in the nature of the metal-ligand bond, with a slightly greater covalent character in the actinide-ligand interaction compared to the more ionic lanthanide-ligand bond.

Influence of Ligand Structure : The structure of the diamide ligand plays a critical role in its selectivity. For example, phenanthroline diamide ligands have been widely used for this separation, and recent work has shown that asymmetrical substitution on these ligands can enhance the selectivity for Am(III) over Eu(III). acs.org Similarly, the introduction of soft donor atoms like sulfur into the ligand backbone can also influence selectivity.

Extraction from Acidic Media : A key advantage of many diamide extractants is their ability to function in highly acidic conditions, which is a requirement for processes like PUREX (Plutonium and Uranium Recovery by Extraction). tandfonline.com Ligands with reduced basicity, often achieved by incorporating electron-withdrawing groups, are particularly effective in this regard. tandfonline.com

Complex Stoichiometry : In solution, these ligands typically form 1:1 complexes with trivalent actinides and lanthanides. acs.org The stability of these complexes is a key determinant of the extraction efficiency.

The table below summarizes the distribution ratios (D) and separation factors (SF) for the extraction of various metal ions by a novel phenylpyridine diamide ligand (L2), demonstrating its high selectivity for Pu(IV).

| Metal Ion | D (L2) | SF (Pu/Metal) |

| Pu(IV) | 27.1 | - |

| U(VI) | 1.11 | 24.4 |

| Np(V) | 0.3 | 90.3 |

| Am(III) | 0.02 | 1355 |

| Fission Products | <0.1 | >271 |

| Data from a study on the extraction of actinides and fission products in 3 M HNO₃. nih.gov |

While the focus of diamide ligand research has often been on lanthanides and actinides, these ligands also form stable complexes with a variety of transition metals.

Palladium and Platinum : The coordination chemistry of malondialdehyde and its derivatives, which share the β-dicarbonyl moiety with propanediamide, has been explored with transition metals. While complexes of Pd(II) and Pt(II) with the parent malondialdehyde anion have been synthesized, attempts to make Pt(mda)₂ resulted in the formation of platinum metal. illinois.edu

Silver : Silver(I) complexes with diamide ligands have been shown to form both discrete metallo-macrocycles and coordination polymers, depending on the specific ligand structure and the counter-anion present. analis.com.my For example, a diamide ligand with di-2-pyridyl chelating motifs forms a discrete [1+1] metallo-macrocycle with silver nitrate, but 1-D coordination polymers with silver perchlorate (B79767) and silver hexafluorophosphate. analis.com.my

Manganese : Binary complexes of Mn(II) with the malondialdehyde anion have been found to be insoluble and involatile solids. illinois.edu However, the use of adducts, such as with pyridine (B92270) or tetramethylethylenediamine (tmed), can lead to the formation of characterizable and volatile complexes. illinois.edu Polynuclear Mn(II) complexes with 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate have also been structurally characterized. nih.gov

The coordination behavior with transition metals is diverse, with the potential to form a range of structures from simple mononuclear complexes to intricate coordination polymers.

Influence of Substituents on Coordination Geometry, Stability, and Ligand Field Effects

Substituents on the N¹-Methylpropanediamide backbone can have a profound impact on the properties of the resulting metal complexes.

Coordination Geometry : The size and nature of substituents can dictate the coordination geometry around the metal center. Bulky substituents can create steric hindrance that may favor lower coordination numbers or specific isomeric forms. For instance, in cobalt(II) and magnesium(II) complexes with 1,3-pdta-type ligands, the presence of an alkyl substituent on the 1,3-propanediamine chain influences the structural properties of the complex. ingentaconnect.com

Complex Stability : The electronic properties of substituents can alter the basicity of the donor atoms and thus the stability of the metal complexes. Electron-donating groups generally increase the basicity of the amide oxygen and nitrogen atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups decrease basicity, which can be useful for extraction from acidic solutions. mdpi.comtandfonline.com The thermodynamic stability of a metal complex is often greater with a cyclic polydentate ligand compared to its non-cyclic counterpart, an observation known as the macrocyclic effect. biointerfaceresearch.com

Ligand Field Effects : In transition metal complexes, substituents can influence the ligand field strength, which in turn affects the electronic and magnetic properties of the complex. Stronger field ligands will cause a larger splitting of the d-orbitals. While simple diamides are generally considered weak-field ligands, modifications to the ligand structure can alter these properties.

The table below illustrates the thermodynamic parameters for the complexation of alkaline earth metal cations with a calix researchgate.netarene derivative functionalized with tertiary amide groups, highlighting the influence of the solvent and cation on complex stability.

| Cation | Solvent | log K | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |

| Ca²⁺ | Acetonitrile | 7.0 | -40.0 | -54.3 | -14.3 |

| Sr²⁺ | Acetonitrile | 6.5 | -37.1 | -46.7 | -9.6 |

| Ba²⁺ | Acetonitrile | 5.8 | -33.1 | -35.2 | -2.1 |

| Sr²⁺ | Methanol | 4.5 | -25.7 | 10.1 | 35.8 |

| Sr²⁺ | Ethanol | 5.0 | -28.5 | 12.5 | 41.0 |

| Data from a study on a fluorescent calix researchgate.netarene receptor. mdpi.com |

Formation of Discrete Metallo-Macrocycles and Coordination Polymers with Diamide Ligands

Depending on the ligand design and reaction conditions, diamide ligands can assemble with metal ions to form either discrete, closed structures like metallo-macrocycles or extended, repeating structures known as coordination polymers.

Metallo-Macrocycles : These are formed when a small number of ligand and metal ions combine to form a cyclic supramolecular assembly. The formation of discrete dinuclear metallo-macrocyclic complexes has been observed with flexible amide ligands. researchgate.net The stoichiometry of these macrocycles, such as [M₂L₂], is often dictated by the geometric preferences of the metal ion and the length and flexibility of the ligand spacer.

Coordination Polymers : These are extended structures where metal ions or clusters are linked by bridging ligands. Diamide ligands, particularly those with divergent coordinating groups, are excellent building blocks for coordination polymers. For example, a series of metallo-macrocycle-based coordination polymers have been prepared from flexible amide ligands, resulting in 1D and 2D structures. researchgate.netrsc.org The dimensionality and topology of the resulting polymer can be influenced by factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the solvent system used for crystallization. mdpi.com For instance, the reaction of a diamide ligand with cadmium nitrate and cadmium perchlorate can lead to the formation of 1D and 2D coordination polymers, respectively. researchgate.net

The interplay between the formation of discrete assemblies and extended polymers is a fascinating aspect of the coordination chemistry of diamide ligands, with potential applications in materials science, such as in the development of porous materials or sensors.

Advanced Spectroscopic and Crystallographic Characterization of N1 Methylpropanediamide Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Ligand Dynamics (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. chemguide.co.uk For N1-Methylpropanediamide complexes, ¹H and ¹³C NMR would provide critical insights into the ligand's coordination mode and the dynamics of the complex.

In ¹H NMR spectroscopy, the chemical shifts of the protons in the N1-Methylpropanediamide ligand would be expected to change upon coordination to a metal center. wikipedia.org The protons nearest to the coordination site, such as the N-H protons and the protons on the carbon atoms adjacent to the amide groups, would likely experience the most significant shifts. docbrown.info The direction and magnitude of these shifts could indicate which atoms of the ligand are involved in bonding with the metal. For instance, a downfield shift of the amide proton signal often suggests its involvement in coordination. researchgate.net Furthermore, the coupling patterns between protons can help confirm the connectivity within the ligand and may change upon complexation. The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent protons, providing information about the symmetry of the complex. mnstate.edu Dynamic processes, such as ligand exchange or conformational changes occurring on the NMR timescale, can be studied by observing changes in the spectra at different temperatures, which may show broadening or coalescence of peaks. researchgate.net

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically unique carbon atom in the N1-Methylpropanediamide ligand would give a distinct signal. upi.edu The chemical shifts of the carbon atoms, particularly the carbonyl carbons and the carbons adjacent to the nitrogen atoms, are sensitive to the electronic environment and would be expected to shift upon complexation. libretexts.orgnih.gov The carbonyl carbon signal, typically found in the 170-185 ppm range for amides, would be a key indicator of coordination. libretexts.org A shift in its position can confirm the involvement of the carbonyl oxygen in bonding to the metal center. oregonstate.edu Proton-decoupled ¹³C NMR spectra simplify the analysis by showing a single peak for each unique carbon, which helps in counting the number of different carbon environments. bhu.ac.in

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for N¹-Methylpropanediamide Complexation While specific experimental data is unavailable, a hypothetical data table illustrates the expected changes upon complexation.

| Atom | Hypothetical ¹H Chemical Shift (ppm) - Free Ligand | Hypothetical ¹H Chemical Shift (ppm) - Complex | Hypothetical ¹³C Chemical Shift (ppm) - Free Ligand | Hypothetical ¹³C Chemical Shift (ppm) - Complex |

| NH -CH₃ | ~7.8 | Shifted (e.g., 8.2) | - | - |

| NH ₂ | ~7.5 and ~7.0 | Shifted or broadened | - | - |

| CH ₃ | ~2.8 (doublet) | Shifted (e.g., 2.9) | ~26 | Shifted (e.g., 27) |

| -CH ₂-CH₂- | ~2.4 (triplet) | Shifted (e.g., 2.6) | ~35 | Shifted (e.g., 37) |

| -CH₂-CH ₂- | ~3.3 (triplet) | Shifted (e.g., 3.5) | ~38 | Shifted (e.g., 40) |

| C =O (amide) | - | - | ~175 | Shifted (e.g., 178) |

| C =O (amide) | - | - | ~176 | Shifted (e.g., 179) |

Vibrational Spectroscopy (Infrared, Raman) for Identification of Coordination Bonds and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds. savemyexams.comhoriba.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. ajol.info In an N1-Methylpropanediamide complex, the most informative bands would be the N-H and C=O stretching vibrations. The C=O stretching frequency in amides, typically observed around 1650 cm⁻¹, is expected to decrease upon coordination of the carbonyl oxygen to a metal center. diva-portal.org This shift to lower frequency (red shift) is a strong indicator of coordination. Similarly, the N-H stretching vibrations, usually found in the 3200-3500 cm⁻¹ region, would also be affected if the nitrogen atom is involved in bonding or hydrogen bonding within the complex. savemyexams.com The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to the formation of metal-ligand (M-O or M-N) bonds, providing direct evidence of complexation. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. renishaw.com Raman is particularly sensitive to symmetric vibrations and bonds involving less polar functional groups. horiba.com For N1-Methylpropanediamide complexes, Raman spectroscopy could also be used to observe the shifts in the C=O and N-H vibrational modes. spectroscopyonline.com It can be especially useful for studying complexes in aqueous solutions, where water absorption can interfere with IR measurements. The "fingerprint" region of the Raman spectrum (below 1500 cm⁻¹) is unique to each molecule and can be used to confirm the identity of the complex. renishaw.com

Hypothetical Vibrational Frequencies for N¹-Methylpropanediamide Complexation A table of hypothetical vibrational frequencies illustrates the expected changes upon complex formation.

| Functional Group | Hypothetical IR/Raman Frequency (cm⁻¹) - Free Ligand | Hypothetical IR/Raman Frequency (cm⁻¹) - Complex | Comment |

| N-H Stretch | 3400, 3200 | Shifted (e.g., 3350, 3150) | Indicates changes in N-H bond environment. |

| C-H Stretch | 2950-2850 | Minor shifts | Generally less affected by coordination. |

| C=O Stretch (Amide I) | ~1680, ~1650 | Lower frequency (e.g., ~1640, ~1620) | Key indicator of carbonyl coordination. |

| N-H Bend (Amide II) | ~1550 | Shifted | Coupled with C-N stretch, sensitive to coordination. |

| M-O/M-N Stretch | - | 400-600 | Appearance of new bands confirms coordination. |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. scienceready.com.au For an N1-Methylpropanediamide complex, MS would be used to confirm the formation of the complex and its stoichiometry. The molecular ion peak (M⁺) or a quasi-molecular ion peak (e.g., [M+H]⁺) would provide the molecular weight of the entire complex. chemguide.co.ukcreative-proteomics.com

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the complex. libretexts.org The fragmentation of the N1-Methylpropanediamide ligand itself would likely involve cleavage of the C-C and C-N bonds. gbiosciences.com Common fragmentation pathways for amides include the loss of the amino group or cleavage adjacent to the carbonyl group. scienceready.com.au In a complex, the fragmentation pattern can reveal how the ligand is bound to the metal. The relative abundance of fragments containing the metal versus those that are purely organic can provide information about the strength of the metal-ligand bonds.

Hypothetical Mass Spectrometry Fragmentation for an N¹-Methylpropanediamide Complex This table outlines potential fragments that could be observed.

| Ion | Description | Significance |

| [M(L)]⁺ | Molecular ion of a 1:1 metal-ligand complex | Confirms the molecular weight of the complex. |

| [M(L) - CH₃NH]⁺ | Loss of the methylamine (B109427) group | Indicates a fragmentation pathway of the ligand. |

| [M(L) - CONH₂]⁺ | Loss of the primary amide group | Another potential ligand fragmentation pathway. |

| [ML]⁺ (where L' is a fragment of L) | Metal-containing fragment | Shows the stability of the metal-ligand interaction. |

| [L]⁺ or [L+H]⁺ | Free ligand or protonated ligand | Can be observed if the metal-ligand bond is weak. |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation and Bond Parameters

Hypothetical Crystallographic Data for an N¹-Methylpropanediamide Complex This table presents the type of data that would be obtained from an X-ray diffraction study.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Metal-Oxygen Bond Length (Å) | Distance between the metal and coordinated oxygen atoms. |

| Metal-Nitrogen Bond Length (Å) | Distance between the metal and coordinated nitrogen atoms. |

| Bond Angles (°) | e.g., O-M-O, N-M-N, O-M-N |

| Hydrogen Bond Geometries (Distances and Angles) | Details of intermolecular interactions. |

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Solution-Phase Complexation Studies

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, is used to study the electronic structure of molecules and is particularly useful for monitoring complex formation in solution.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. bath.ac.ukethz.ch The N1-Methylpropanediamide ligand itself would likely have absorptions in the UV region due to n → π* and π → π* transitions associated with the amide carbonyl groups. researchgate.net Upon complexation with a transition metal, new absorption bands may appear in the visible region, which are often responsible for the color of the complex. These new bands typically arise from d-d electronic transitions within the metal ion or from charge-transfer transitions between the metal and the ligand. By monitoring changes in the UV-Vis spectrum as a function of the metal-to-ligand ratio (e.g., through a spectrophotometric titration), it is possible to determine the stoichiometry of the complex formed in solution and to calculate its formation constant. upi.edu

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. researchgate.net If N1-Methylpropanediamide or its complexes are fluorescent, this technique can provide information about their electronic structure and environment. nih.gov Changes in the fluorescence intensity or the wavelength of the emitted light upon complexation can be used to study the binding process. researchgate.net Quenching or enhancement of fluorescence upon binding to a metal ion is a common phenomenon that can be used to develop fluorescent sensors.

Computational Chemistry and Molecular Modeling of N1 Methylpropanediamide

Quantum Chemical Calculations for Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of N¹-Methylpropanediamide. nih.gov These calculations can predict a variety of molecular attributes that govern the compound's behavior.

Electronic Structure: DFT calculations can map the electron density distribution of N¹-Methylpropanediamide, revealing regions of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Energetics: The thermodynamic stability of different conformations of N¹-Methylpropanediamide can be determined by calculating their relative energies. This allows for the identification of the most stable geometric isomers and rotamers. Furthermore, the energetic barriers for conformational changes can be calculated, providing a deeper understanding of the molecule's dynamic nature.

| Calculated Property | Significance for N¹-Methylpropanediamide |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for non-covalent interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Atomic Charges (e.g., Mulliken, NBO) | Provides insight into the partial charges on each atom, highlighting potential hydrogen bond donors and acceptors. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of N¹-Methylpropanediamide over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed understanding of conformational changes and interactions with the surrounding environment. mdpi.com

Conformational Flexibility: N¹-Methylpropanediamide possesses several rotatable bonds, leading to a landscape of possible conformations. MD simulations can explore this conformational space, identifying the most populated and energetically favorable shapes the molecule can adopt in solution. researchgate.net This is critical for understanding how the molecule might adapt its shape to fit into a biological receptor.

Ligand-Target Recognition and Molecular Docking Studies

In the context of medicinal chemistry, understanding how N¹-Methylpropanediamide might interact with biological targets is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov

Kinase Binding Pockets: Protein kinases are a major class of drug targets. guidetopharmacology.org Molecular docking studies can be employed to investigate the potential of N¹-Methylpropanediamide to bind within the active site or allosteric sites of various kinases. nih.govebi.ac.uk These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov The results of docking simulations can guide the rational design of more potent and selective kinase inhibitors. nih.govmdpi.com

| Docking Parameter | Description | Relevance to N¹-Methylpropanediamide |

| Binding Affinity (e.g., kcal/mol) | An estimation of the strength of the interaction between the ligand and the target. | Predicts the potential of N¹-Methylpropanediamide as a binder to a specific kinase. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Reveals how N¹-Methylpropanediamide might fit and interact with the amino acid residues of the kinase. |

| Key Interactions | Identification of specific hydrogen bonds, ionic interactions, and hydrophobic contacts. | Highlights the crucial molecular features of N¹-Methylpropanediamide responsible for binding. |

Analysis of Intermolecular and Intramolecular Interactions

The biological activity and physical properties of N¹-Methylpropanediamide are dictated by the network of its intermolecular and intramolecular interactions.

Hydrogen Bonding: N¹-Methylpropanediamide has multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). The potential for both intramolecular hydrogen bonding, which would influence its conformational preferences, and intermolecular hydrogen bonding with other molecules (including water and biological targets) can be systematically analyzed.

π-Stacking: While N¹-Methylpropanediamide itself lacks aromatic rings, this section is included in the outline. For a molecule with aromatic functionalities, π-stacking interactions would be a significant consideration in its binding to aromatic residues in a protein target. nih.govrsc.orgrsc.org In the case of N¹-Methylpropanediamide, other non-covalent interactions would be the primary focus. The principles of analyzing such interactions, however, remain a core component of computational chemistry. nih.gov

Applications of N1 Methylpropanediamide in Chemical Technologies

Rational Design of Ligands for Selective Metal Ion Extraction and Separation

The rational design of extracting agents is crucial for developing efficient and selective separation processes, particularly in hydrometallurgy for recovering valuable metals or removing toxic ones. Malonamides have been identified as promising extractants, especially for actinides and lanthanides in nuclear fuel reprocessing. chalmers.se The design of these ligands focuses on modifying the substituent groups on the nitrogen atoms to enhance affinity and selectivity for target metal ions. chalmers.se

Derivatives of propanediamide (malonamide) are recognized as effective chelating extractants for various metal ions. Research into N,N'-tetrasubstituted malonamides demonstrates their potential in separating base metal cations. researchgate.net For instance, studies on compounds like N,N′-dimethyl-N,N′-diphenylmalonamide (DMDPHMA) have been conducted to understand their mechanism in extracting iron(III) from acidic chloride solutions. researchgate.net The findings suggest that the chemical structure of the malonamide (B141969) derivative directly influences the extraction mechanism. For DMDPHMA, an anionic-pair mechanism is proposed where iron(III) is extracted as the chlorocomplex FeCl₄⁻. researchgate.net This highlights how the specific substituents on the amide nitrogen atoms are key to the ligand's function.

The design principles derived from these studies can be applied to N¹-Methylpropanediamide. The single methyl group in N¹-Methylpropanediamide would provide a degree of lipophilicity and steric hindrance that could be optimized for targeting specific metal ions. By functioning as a bidentate ligand through its two carbonyl oxygen atoms, it can form stable chelate rings with metal ions, a fundamental aspect of effective solvent extraction reagents. oecd-nea.org The effectiveness of such ligands depends on their ability to completely occupy the primary coordination sphere of the target metal ion. oecd-nea.org

Below is a data table summarizing the extraction behavior of related malonamide compounds, which provides context for the potential application of N¹-Methylpropanediamide.

| Malonamide Derivative | Target Metal Ion | Key Finding | Reference |

|---|---|---|---|

| N,N′-dimethyl-N,N′-diphenylmalonamide (DMDPHMA) | Iron(III) | Efficient and selective extraction from acid chloride media via an anionic-pair mechanism. | researchgate.net |

| N,N′-dimethyl-N,N′-diphenyl-tetradecylmalonamide (DMDPHTDMA) | Iron(III) | Extracts via a solvation mechanism, demonstrating structural influence on extraction pathway. | researchgate.net |

| N,N,N',N'-tetraalkylsubstituted malonamides | Lanthanides(III) | Studied as extractants; alkyl group length does not significantly change the coordination environment of La(III). | chalmers.se |

Catalytic Applications of N¹-Methylpropanediamide-Based Metal Complexes

While the ligand properties of malonamides are established for metal extraction, their application in catalysis is less documented. The following sections explore the potential, though currently theoretical, roles of N¹-Methylpropanediamide in catalysis based on the functions of related chemical structures.

Asymmetric catalysis is a powerful method for synthesizing enantiomerically pure compounds, which is vital in the pharmaceutical and fine chemical industries. numberanalytics.com This process relies on chiral catalysts, often metal complexes with chiral ligands, to control the stereochemical outcome of a reaction. numberanalytics.commdpi.com

A thorough search of scientific databases reveals no specific studies where N¹-Methylpropanediamide has been used as a chiral ligand in asymmetric catalysis. To function as a chiral ligand, a molecule must possess chirality itself. N¹-Methylpropanediamide is an achiral molecule and therefore cannot be directly used to induce enantioselectivity. However, it could theoretically be incorporated as a structural motif into a larger, chiral ligand framework. The development of new chiral ligands is a constant endeavor in chemistry, exploring various backbones and donor groups to achieve high efficiency and enantioselectivity. mdpi.comsigmaaldrich.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are fundamental to many industrial chemical processes due to their ease of separation and recyclability. mpg.degithub.io These systems often involve a catalytically active species, such as a metal complex, immobilized on a solid support.

There is currently no available research that describes the use of N¹-Methylpropanediamide or its metal complexes in the development of heterogeneous catalytic systems. The design of such catalysts involves anchoring a homogeneous catalyst onto a solid support, and ligands play a crucial role in stabilizing the metal center and influencing its catalytic activity. While N¹-Methylpropanediamide could potentially be functionalized for attachment to a support, this specific application has not been reported in the literature.

Molecular Recognition Scaffolds for Targeted Chemical Interactions (e.g., Protein Kinase Modulation)

Molecular recognition involves the specific non-covalent binding between a host and a guest molecule. This principle is central to biological processes and is exploited in drug design. Protein kinases are crucial enzymes in cellular signaling, and their modulation is a key strategy in treating diseases like cancer. nih.govwashington.edu

No scientific literature was found that connects N¹-Methylpropanediamide to applications as a molecular recognition scaffold, particularly for the modulation of protein kinases. The design of protein kinase inhibitors typically involves creating molecules that can fit into the ATP-binding site or an allosteric site of the enzyme. While N¹-Methylpropanediamide possesses hydrogen bond donors and acceptors, there is no evidence to suggest it has been developed as a scaffold for this specific and complex biological target. The scaffolds involved in protein kinase signaling are typically other proteins that organize the signaling cascade. washington.eduucsd.edu

Future Research Perspectives and Emerging Opportunities in N1 Methylpropanediamide Chemistry

Integration into Advanced Functional Materials and Supramolecular Architectures

The structure of N¹-Methylpropanediamide, featuring amide functionalities, suggests its potential as a building block for advanced materials. The amide groups are capable of forming strong hydrogen bonds, a key interaction in the design of supramolecular assemblies.

Future research could focus on incorporating N¹-Methylpropanediamide into polymers. For instance, a study on poly(N-methylmalonamide) (PMA) demonstrated its use as an interfacial layer in solid-state lithium batteries. This layer helps prevent the electrolyte from being oxidized at high voltages, thereby improving battery stability and performance. xmu.edu.cnresearchgate.net The assembled LiCoO₂/Li battery with a PMA layer maintained a high capacity retention rate after numerous cycles. xmu.edu.cn This indicates a promising avenue for N¹-Methylpropanediamide in the development of high-voltage solid-state batteries. xmu.edu.cnbuaa.edu.cn

Furthermore, the chelation properties of malonamides are well-documented, particularly in the extraction of metal ions. chalmers.sechemrxiv.org N,N'-malonamide derivatives have shown significant efficiency and selectivity in recovering valuable metals like lanthanides and actinides. chemrxiv.org Research into N¹-Methylpropanediamide could explore its utility as a ligand for selective metal extraction. Studies on similar N¹,N³-bis(2-(benzylthio)ethyl)propanediamide derivatives have shown that modifications to the molecular structure can significantly impact selectivity for ions like silver (Ag⁺). researchgate.net This suggests that N¹-Methylpropanediamide could be a foundational structure for developing new, highly selective extraction agents for use in urban mining and recycling of precious metals. chemrxiv.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of N¹-Methylpropanediamide is another area ripe for exploration. The presence of the amide and active methylene (B1212753) groups suggests a rich and varied chemistry. The synthesis of nonsymmetrical malonamides from isocyanates and β-ketoamides highlights the versatility of the malonamide (B141969) core in creating pharmacologically relevant molecules. researchgate.net

One potential reaction pathway involves the use of N¹-Methylpropanediamide in Michael additions. For example, the reaction of ethyl-N-methylmalonamide with α,β-unsaturated pyrazoleamides has been used in the asymmetric synthesis of chiral glutarimides, which are precursors to important pharmaceuticals like (-)-paroxetine. sci-hub.seresearchgate.net This demonstrates the potential of N¹-Methylpropanediamide as a key intermediate in the stereoselective synthesis of complex molecules.

Additionally, the thermolysis of geminal diazides derived from N-allyl malonamides has been shown to produce densely substituted pyrazines, a class of compounds with significant biological activity. rsc.org Investigating similar transformations with N¹-Methylpropanediamide could lead to novel heterocyclic compounds with potential applications in medicinal chemistry. The development of catalytic amidation methods, such as those using trifluoroethanol to condense esters and amines, could also be applied to synthesize N¹-Methylpropanediamide derivatives efficiently. rsc.org

Advancements in High-Throughput Synthesis and Screening for Novel Derivatives

The development of high-throughput synthesis and screening methods would be crucial for unlocking the full potential of N¹-Methylpropanediamide and its derivatives. Automated, polymer-assisted solution-phase synthesis has been successfully used for the high-throughput preparation of other complex molecules and could be adapted for malonamides. researchgate.net

One promising approach is the use of multi-component reactions (MCRs). A one-pot, five-component reaction involving isocyanides, Meldrum's acid, arylidene malononitriles, and amines has been developed for the efficient synthesis of malonamide derivatives at ambient temperature. researchgate.net This method is characterized by its high efficiency and minimal waste, making it suitable for creating large libraries of N¹-Methylpropanediamide derivatives for screening. researchgate.net These libraries could then be evaluated for various biological activities or material properties.

The synthesis of substituted malonamide derivatives can be achieved by reacting malonic esters with amines containing additional donor atoms, leading to a series of polydentate malonamide ligands. core.ac.uk This approach, combined with high-throughput screening, could accelerate the discovery of new ligands with specific metal-binding properties or catalytic activities.

Deeper Mechanistic Understanding of Coordination and Reactive Processes

A fundamental understanding of the coordination and reactive processes of N¹-Methylpropanediamide is essential for its rational design and application. The coordination chemistry of malonamides with lanthanides has been studied using a combination of solvent extraction, single-crystal X-ray diffraction, and mass spectrometry, providing insights into their binding modes. chalmers.se Similar detailed studies on N¹-Methylpropanediamide complexes would be invaluable.

Mechanistic studies on the synthesis of malonamides from amines and malonic esters have provided a generalized understanding of this condensation reaction. researchgate.net Further computational and experimental studies could elucidate the specific reaction pathways and transition states involved in the reactions of N¹-Methylpropanediamide. For example, ab initio studies have been used to analyze the spatial electron distribution and population of N-methylmalonamide, providing insights into its electronic structure and reactivity. openforcefield.org

Q & A

Q. What protocols mitigate risks when scaling up this compound synthesis?

- Methodological Answer : Conduct hazard operability (HAZOP) studies to identify exothermic risks or toxic intermediates. Use containment systems (e.g., fume hoods with HEPA filters) and real-time gas monitoring. Document emergency procedures (e.g., neutralization protocols for spills) and train personnel in SDS-reviewed guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.